2-Bromo-5-fluoro-3-methoxybenzonitrile
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Overview
Description
2-Bromo-5-fluoro-3-methoxybenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen gas to prevent unwanted side reactions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Palladium-Catalyzed Coupling Reactions: Palladium catalysts such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.
Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and lithium aluminum hydride are used for these reactions
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzonitriles with various nucleophiles.
Palladium-Catalyzed Coupling Reactions: Coupled products such as biaryls, styrenes, and alkynes.
Oxidation and Reduction: Products with different oxidation states and functional groups
Scientific Research Applications
2-Bromo-5-fluoro-3-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 2-Bromo-3-fluoro-5-methoxybenzonitrile
Uniqueness
2-Bromo-5-fluoro-3-methoxybenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and methoxy groups allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
Molecular Formula |
C8H5BrFNO |
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Molecular Weight |
230.03 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrFNO/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-3H,1H3 |
InChI Key |
HHTJSVIKOHVOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C#N)F |
Origin of Product |
United States |
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